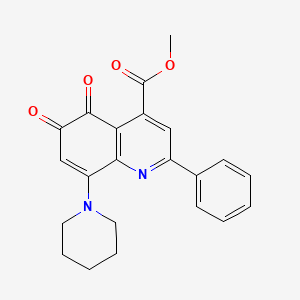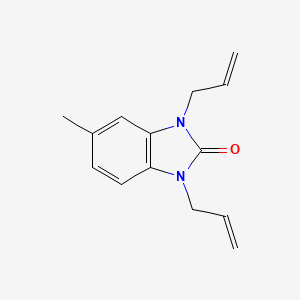![molecular formula C17H18N2O4 B11711892 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of both ethoxy and methoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry and can influence various biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its potential biological activities, making it a compound of interest in various fields of research.
Propriétés
Formule moléculaire |
C17H18N2O4 |
|---|---|
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-10-12(4-9-15(16)20)11-18-19-17(21)13-5-7-14(22-2)8-6-13/h4-11,20H,3H2,1-2H3,(H,19,21)/b18-11+ |
Clé InChI |
IUEDNOAFFUKBPE-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)




![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)



![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

